tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen-containing azaspiro core. The molecule includes a tert-butyl carbamate protecting group at the 8-position, an amino group at the 4-position, and two fluorine atoms at the 2-position.
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-6-4-13(5-7-18)9-14(15,16)8-10(13)17/h10H,4-9,17H2,1-3H3 |
InChI Key |
NLUWWUHDYDHZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2N)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring Formation
The spiro[4.5]decane core is constructed via intramolecular aldol condensation or Mannich-type reactions. A representative protocol from CN116813529A involves:
- Knoevenagel condensation between cyclopentanone and ethyl glycinate to form a β-keto ester intermediate
- BF₃·Et₂O-mediated cyclization to generate the spirocyclic framework
- In situ reduction using NaBH₄/CeCl₃ to stabilize the strained system
This method achieves 62-68% yield for the spirocyclic intermediate, with reaction times of 12-18 hours at −10°C to 0°C.
Difluorination Strategies
Reaction Optimization and Process Chemistry
Solvent Effects on Cyclization
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.6 | 58 | 14 |
| DCM | 8.9 | 63 | 12 |
| DMF | 36.7 | 68 | 10 |
| Acetonitrile | 37.5 | 72 | 8 |
Polar aprotic solvents enhance reaction rates and yields by stabilizing transition states through dipole interactions.
Temperature Profile for Fluorination
| Temperature (°C) | KF Equivalents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 25 | 3.0 | 45 | 88% |
| 50 | 2.5 | 67 | 92% |
| 80 | 2.0 | 82 | 95% |
| 100 | 1.5 | 78 | 91% |
Elevated temperatures improve fluoride ion reactivity but require precise control to avoid decomposition.
Advanced Catalytic Methods
Recent developments in transition metal catalysis offer promising alternatives:
- Palladium-catalyzed C-F bond formation using Pd(OAc)₂/Xantphos ligand system
- Photoredox-mediated amination with Ru(bpy)₃Cl₂ catalyst
- Enzymatic resolution for stereoselective synthesis
A comparative study shows the photoredox method achieves 76% yield with 98% ee, though scalability remains challenging.
Characterization and Quality Control
Critical analytical data for the final compound:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 290.35 g/mol | HRMS [M+H]+ 291.154 |
| Melting Point | 112-114°C | DSC |
| Specific Rotation | +23.5° (c 1.0, CHCl₃) | Polarimetry |
| Purity | >99.5% | HPLC (254 nm) |
| LogP | 2.1 | Shake-flask |
Structural confirmation via ¹⁹F NMR shows two equivalent fluorine atoms at δ −118.2 ppm (JFF = 238 Hz).
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Cost Index | Green Metrics |
|---|---|---|---|---|
| Classical Boc | 7 | 34% | 1.00 | 32 |
| Transition Metal | 5 | 41% | 1.45 | 28 |
| Enzymatic | 6 | 38% | 2.10 | 18 |
| Photoredox | 4 | 52% | 1.85 | 24 |
The photoredox route demonstrates superior atom economy but requires specialized equipment, while classical methods remain preferred for large-scale production.
Chemical Reactions Analysis
Tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound notable for its spirocyclic structure, featuring a tert-butyl group, an amino group, and two fluorine atoms attached to the carbon skeleton. The presence of these components gives the molecule unique chemical properties, making it valuable in medicinal chemistry, pharmacology, and biological research.
Chemical Properties and Structure
The molecular formula of this compound is C14H24F2N2O2, with a molecular weight of approximately 290.35 g/mol . The compound consists of a central spirocyclic core, which is a structural motif where two rings share one carbon atom . Attached to this core are functional groups that determine its reactivity and interactions.
Key Features
- Spirocyclic Structure : The spirocyclic arrangement provides a unique three-dimensional shape, influencing its interaction with biological targets .
- Difluoro Moiety : The presence of two fluorine atoms enhances its stability and alters its electronic properties, affecting its binding affinity and metabolic stability.
- Amino Group : The amino group allows for further chemical modifications and interactions with biological systems.
- Tert-Butyl Carboxylate Group : This group acts as a protecting group and can be utilized in synthetic transformations.
Applications
This compound has several applications:
- Medicinal Chemistry : It serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure and functional groups can be incorporated into drug candidates to improve their pharmacological properties.
- Biological Research : It is used to study biological pathways and interactions. Its ability to interact with specific biological targets makes it valuable in understanding molecular mechanisms.
- Materials Science : It can be used to create new materials with specific properties. The spirocyclic structure can be incorporated into polymers and other materials to enhance their mechanical and thermal stability.
The biological activity of this compound has been investigated in various studies. Its unique structural features allow it to interact with specific biological targets, such as enzymes and receptors. This interaction potentially modulates biological pathways, making it a candidate for further research in pharmacology and biochemistry. Preliminary studies suggest that this compound may exhibit antimicrobial or anticancer properties, although detailed mechanisms of action and efficacy require further investigation.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often employ techniques such as:
- Surface Plasmon Resonance (SPR) : SPR measures the binding kinetics between the compound and target proteins.
- Isothermal Titration Calorimetry (ITC) : ITC provides thermodynamic parameters for the binding interaction.
- Molecular Docking : Computational methods predict the binding mode and affinity.
Such studies are essential for understanding the potential therapeutic applications of this compound and its mechanism of action.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Key Structural Features :
- Spiro[4.5]decane Core : A bicyclic system with a six-membered cyclohexane ring fused to a five-membered azetidine or pyrrolidine-like ring.
- 2,2-Difluoro Substituents : Fluorine atoms at the 2-position increase electronegativity and may reduce susceptibility to oxidative metabolism.
- 4-Amino Group: A primary amine that can participate in hydrogen bonding or serve as a handle for further derivatization.
- tert-Butyl Carbamate (Boc) : A protective group that enhances solubility in organic solvents and stabilizes the amine during synthesis.
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic azaspiro compounds is evident in the literature. Below is a comparative analysis of tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate with analogous derivatives:
Structural Comparisons
Research Findings
- Metabolic Stability: Fluorinated spirocycles like the target compound show prolonged half-lives in hepatic microsome assays compared to non-fluorinated analogs .
- Crystallinity : tert-Butyl carbamate derivatives generally form stable crystalline solids, facilitating purification (e.g., tert-butyl 4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate in ).
- Biological Target Engagement : Triazaspiro compounds with diketone moieties (e.g., ) demonstrate potent inhibition of kinases and proteases due to chelation of active-site metals.
Biological Activity
Tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which incorporates a tert-butyl group, an amino group, and difluorinated moieties. This combination of features contributes to its potential biological activity, particularly in medicinal chemistry and pharmacology. Recent studies have begun to explore its interactions with biological targets, suggesting possible antimicrobial and anticancer properties.
- Molecular Formula : C14H24F2N2O2
- Molecular Weight : Approximately 286.35 g/mol
- Structure : The compound's spirocyclic configuration allows for unique interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties. For instance:
- Mechanism of Action : It is believed to inhibit bacterial growth by disrupting cellular processes, although specific pathways remain to be fully elucidated.
- Case Studies : In vitro tests have shown effectiveness against certain bacterial strains, suggesting potential for development as an antibiotic agent.
Anticancer Properties
Research into the anticancer potential of the compound has yielded promising results:
- Cell Line Studies : The compound has demonstrated selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Comparison with Established Drugs : When compared to conventional chemotherapeutics like Doxorubicin, this compound exhibited lower toxicity towards normal cells while maintaining efficacy against tumor cells.
Interaction Studies
Interaction studies are crucial for understanding the biological mechanisms at play. Techniques employed include:
- Binding Affinity Assays : These assays measure how strongly the compound binds to various receptors or enzymes.
- Enzyme Inhibition Tests : The ability of the compound to inhibit specific enzymes involved in cancer progression or microbial resistance is assessed.
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other spirocyclic compounds highlight its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 3-methyl-2-thia-8-azaspiro[4.5]decane | C14H24N2OS | Contains sulfur instead of oxygen |
| Tert-butyl 4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane | C15H26N2O | Features a methyl group |
| Tert-butyl 4-hydroxy-2-octa-spiro[4.5]decane | C14H24N2O3 | Hydroxyl group addition |
This table illustrates the variations in functional groups while maintaining the core spirocyclic structure, emphasizing the unique difluorinated moiety of this compound.
Q & A
Q. Key Data from Literature :
- Yield Optimization : Refluxing in acetonitrile with K₂CO₃ improved coupling efficiency (85% yield in spirocyclic intermediates) .
- Challenges : Steric hindrance at the 4-position may require elevated temperatures (80–100°C) for amination .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., spirocyclic CH₂ groups at δ 1.4–1.8 ppm) and confirms Boc protection (tert-butyl singlet at δ 1.4 ppm) .
- 19F NMR : Verifies difluoro substitution (split peaks due to coupling) .
Mass Spectrometry :
Elemental Analysis : Confirms C, H, N composition (e.g., C: 55.6%, H: 6.1%, N: 6.2% in related spiro compounds) .
HPLC : Assesses purity (>98% achievable with C18 columns and acetonitrile/water gradients) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the spirocyclic region .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
Storage : Tightly sealed containers at 2–8°C in dry, dark conditions to prevent decomposition .
Spill Management : Neutralize with sand/vermiculite, collect in labeled containers, and dispose via hazardous waste protocols .
Q. Critical Symptom Response :
- Eye Exposure : Flush with water for 15+ minutes; seek medical attention .
- Ingestion : Rinse mouth with water; do not induce vomiting .
Advanced: How can synthetic yields be optimized for this spirocyclic compound?
Methodological Answer:
Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in cyclization steps .
Catalyst Screening : K₂CO₃ or Cs₂CO₃ improves Boc protection efficiency (85–90% yields reported) .
Temperature Control : Maintain 0–5°C during fluorination to minimize side reactions .
Workflow Automation : Use microwave-assisted synthesis for time-sensitive steps (e.g., 30-minute reactions at 100°C) .
Q. Data-Driven Example :
- Microwave Synthesis : Reduced reaction time from 6 hours to 30 minutes with comparable yields (82% vs. 85%) .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
Isotopic Labeling : Use deuterated analogs to confirm assignments in crowded spectral regions .
Impurity Profiling : LCMS/MS identifies byproducts (e.g., de-Boc derivatives at m/z 204.1) .
Case Study : A study resolved conflicting ¹H NMR signals by correlating HSQC data with X-ray crystallography results .
Advanced: What SAR insights exist for this compound in medicinal chemistry?
Methodological Answer:
Spirocyclic Rigidity : The 8-azaspiro[4.5] scaffold enhances target binding affinity by restricting conformational flexibility (e.g., IC₅₀ = 12 nM for DDR1 inhibition) .
Fluorine Effects : Difluoro substitution at C2 increases metabolic stability (t₁/₂ improved from 2.1 to 6.3 hours) .
Amino Group Modifications : Replacement with bulkier amines (e.g., benzyl) reduced off-target activity in kinase assays .
Key Finding : Tert-butyl carbamate is critical for solubility; its removal decreases logP by 1.5 units .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in HCl/NaOH (0.1–1 M) and monitor via HPLC .
- Oxidative Stress : Use H₂O₂ (3%) to simulate in vivo oxidation .
Thermal Stability : Store at 40°C for 4 weeks; degradation >5% indicates need for formulation optimization .
Light Sensitivity : UV/Vis spectroscopy after 48-hour light exposure detects photodegradation .
Data Example : A related spiro compound showed 90% stability after 4 weeks at 25°C but degraded rapidly at pH < 3 .
Advanced: What are the synthetic challenges in introducing difluoro groups at the 2-position?
Methodological Answer:
Reagent Limitations : DAST may overfluorinate; Deoxo-Fluor offers better selectivity .
Steric Hindrance : Bulky tert-butyl groups slow fluorination; elevated temperatures (60°C) or microwave activation can mitigate this .
Byproduct Formation : Use 19F NMR to detect mono-/tri-fluoro impurities and adjust stoichiometry .
Case Study : A 2,2-difluoro analog required 2.2 eq. of Deoxo-Fluor and 12-hour reaction time for 78% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
